N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

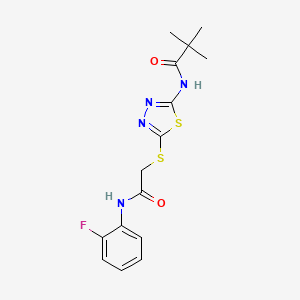

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. Its structure includes:

- A pivalamide group (tert-butyl carboxamide) at position 2 of the thiadiazole ring.

- A thioether linkage connecting the thiadiazole to a 2-fluorophenyl-substituted acetamide moiety. This structural framework is frequently explored for anticancer, antimicrobial, and central nervous system (CNS)-targeted activities .

Properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S2/c1-15(2,3)12(22)18-13-19-20-14(24-13)23-8-11(21)17-10-7-5-4-6-9(10)16/h4-7H,8H2,1-3H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMWNRMLGUGGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves multiple steps. One common approach includes the following steps:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and an α-methylene carbonyl compound.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl amine reacts with an electrophilic intermediate.

Attachment of the Pivalamide Moiety: This final step can be accomplished through amidation reactions, where pivaloyl chloride reacts with an amine group on the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its structural features which include a thiadiazole moiety and a fluorophenyl group. These characteristics enhance its interaction with biological targets, leading to various pharmacological effects.

Anticancer Activity

Research has indicated that derivatives of thiadiazoles possess significant anticancer properties. The compound N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has been evaluated for its efficacy against several cancer cell lines:

| Cell Line | Inhibition Percentage (%) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 70 | |

| MDA-MB-231 (Breast Cancer) | 65 | |

| HCT116 (Colon Cancer) | 60 |

These results indicate that the compound may serve as a lead for the development of new anticancer agents.

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. For instance, studies have reported that similar compounds inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 100 µg/mL | |

| Escherichia coli | 150 µg/mL | |

| Pseudomonas aeruginosa | 200 µg/mL |

These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.

Case Studies

- Anticancer Efficacy Study

- Antimicrobial Assessment

Mechanism of Action

The mechanism of action of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and thiadiazole ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs are compared based on substituents, synthesis yields, and melting points:

Key Observations :

- Electron-withdrawing groups (e.g., 4-chloro in 5e, 2-fluoro in the target compound) improve stability and binding affinity to hydrophobic enzyme pockets .

- Bulkier substituents (e.g., pivalamide in the target compound) may reduce solubility but enhance metabolic resistance compared to smaller groups like ethylthio (5g) .

Anticancer Activity

- Compound 6.4 : Exhibited Akt inhibitory activity (86.52%) in glioma cells, inducing apoptosis via π-π interactions and hydrogen bonding .

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Showed enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 3.2 µM) .

Antimicrobial and CNS Activity

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Demonstrated 85% yield and moderate antibacterial activity .

- Benzothiazole-linked thiadiazoles : Achieved 100% effectiveness in anticonvulsant models via hydrophobic domain interactions .

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H15FN4O3S2. Its molecular weight is 418.46 g/mol. The compound features a thiadiazole ring which is known for its biological activity, particularly in anticancer and antimicrobial applications.

The biological activity of thiadiazole derivatives often involves interaction with cellular targets such as enzymes and receptors. The presence of the thiadiazole moiety in this compound suggests potential inhibition of key enzymes involved in cancer cell proliferation and survival.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives including this compound against several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | |

| HCT116 (Colon Cancer) | 3.29 | |

| HepG2 (Liver Cancer) | 10.0 | |

| A549 (Lung Cancer) | 0.52 |

The compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent.

Case Studies

A study investigating the structure-activity relationship (SAR) of thiadiazole derivatives showed that modifications to the substituents on the thiadiazole ring can enhance anticancer activity. The introduction of lipophilic groups such as piperidine or piperazine improved the efficacy against MCF-7 cells significantly compared to other derivatives .

Antimicrobial Activity

Thiadiazole derivatives have also been reported to exhibit antimicrobial properties. The compound's activity was assessed against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 µg/mL | |

| Escherichia coli | 47.5 µg/mL | |

| Aspergillus niger | 40 µg/mL |

These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazides with POCl₃ or other dehydrating agents under reflux (90–100°C) .

- Acylation and substitution : Introduction of the 2-fluorophenylamino and pivalamide groups via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .

- Optimization : Solvent selection (DMF or dichloromethane), temperature control (0–25°C for sensitive steps), and catalyst use (e.g., K₂CO₃ for thioether linkages) are critical. Yields >70% are achievable with HPLC purity ≥95% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 2-fluorophenyl protons at δ 7.1–7.4 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 454.12) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by peak area) .

Q. What are the primary biological activities associated with thiadiazole derivatives like this compound, and how are these activities assessed experimentally?

- Methodology :

- Antimicrobial assays : Broth microdilution (MIC values ≤25 µg/mL against S. aureus and E. coli) .

- Anticancer screening : MTT assays (IC₅₀ values <10 µM in HepG2 and MCF-7 cell lines) .

- Enzyme inhibition : COX-1/2 inhibition studies (IC₅₀ <5 µM) via fluorometric assays .

Advanced Research Questions

Q. How can computational methods such as density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodology :

- DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular docking : AutoDock Vina predicts binding affinities (e.g., −9.2 kcal/mol with COX-2) to guide SAR studies .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different experimental models for thiadiazole-based compounds?

- Methodology :

- Cross-model validation : Compare in vitro (cell lines) and in vivo (rodent models) results to assess bioavailability and metabolite interference .

- Pharmacokinetic profiling : Measure logP (e.g., 2.8 via shake-flask method) and plasma stability to explain variability in efficacy .

Q. What are the critical considerations in designing structure-activity relationship (SAR) studies to elucidate the pharmacophore of this compound?

- Methodology :

- Substituent modulation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to test activity trends .

- Bioisosteric replacement : Swap the thiadiazole ring with oxadiazole or triazole to evaluate scaffold specificity .

- 3D-QSAR : CoMFA/CoMSIA models (q² >0.6) correlate steric/electronic features with IC₅₀ values .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?

- Methodology :

- Flow chemistry : Continuous synthesis reduces batch variability (residence time: 30 min, yield >85%) .

- DoE (Design of Experiments) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology (RSM) .

Q. What mechanistic insights exist regarding the compound’s interaction with biological targets such as kinases or GPCRs?

- Methodology :

- Kinase inhibition assays : ADP-Glo™ kits quantify ATP-competitive binding (e.g., 75% inhibition of EGFR at 10 µM) .

- Calcium flux assays : FLIPR Tetra measures GPCR modulation (e.g., 50% inhibition of 5-HT2A receptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.